An In-depth Technical Guide to tert-Butyl (1,1-dioxidothietan-3-yl)carbamate
An In-depth Technical Guide to tert-Butyl (1,1-dioxidothietan-3-yl)carbamate
This technical guide provides a comprehensive overview of tert-butyl (1,1-dioxidothietan-3-yl)carbamate (CAS No. 1332628-90-6), a valuable building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications in medicinal chemistry, all grounded in authoritative sources.
Introduction: A Bioisostere of Emerging Importance
tert-Butyl (1,1-dioxidothietan-3-yl)carbamate is a bifunctional molecule that incorporates two key structural motifs of increasing relevance in medicinal chemistry: the thietane 1,1-dioxide ring and the tert-butoxycarbonyl (Boc) protecting group. The thietane 1,1-dioxide core, a four-membered heterocyclic sulfone, is gaining attention as a versatile bioisosteric replacement for more common carbocyclic and heterocyclic rings in drug candidates.[1][2] Its unique three-dimensional structure and polarity can favorably influence the physicochemical properties of a molecule, such as solubility and metabolic stability, without significantly increasing its molecular volume.[2] The Boc-protected amine functionality provides a stable yet readily cleavable handle for synthetic chemists to incorporate the 3-aminothietane-1,1-dioxide scaffold into more complex molecular architectures.[3]
The strategic combination of these two features makes tert-butyl (1,1-dioxidothietan-3-yl)carbamate a highly sought-after intermediate for the synthesis of novel pharmaceutical agents.[1] Its application spans various therapeutic areas where fine-tuning of molecular properties is critical for optimizing drug efficacy and safety profiles.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (1,1-dioxidothietan-3-yl)carbamate is presented in the table below.
| Property | Value | Source |
| CAS Number | 1332628-90-6 | [4] |
| Molecular Formula | C8H15NO4S | [4] |
| Molecular Weight | 221.27 g/mol | [4] |
| Appearance | White to light yellow crystalline powder (inferred from related compounds) | [1] |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in water. (inferred from tert-butyl carbamate) | [5] |
Synthesis of tert-Butyl (1,1-dioxidothietan-3-yl)carbamate
The synthesis of the title compound can be envisioned through a two-step process starting from a suitable precursor, such as 3-aminothietane 1,1-dioxide. This section outlines a proposed synthetic workflow and a detailed experimental protocol.
Proposed Synthetic Workflow
The overall synthetic strategy involves the protection of the primary amine of 3-aminothietane 1,1-dioxide with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This is a standard and high-yielding method for the introduction of a Boc protecting group onto an amine.
Caption: Proposed synthesis of tert-butyl (1,1-dioxidothietan-3-yl)carbamate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Boc-protection of amines.[6] Researchers should adapt this protocol as needed based on their specific laboratory conditions and scale.
Materials:
-
3-Aminothietane 1,1-dioxide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminothietane 1,1-dioxide hydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). Cool the mixture to 0 °C using an ice bath. To this suspension, slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 15-20 minutes at 0 °C.
-
Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (1,1-dioxidothietan-3-yl)carbamate.
Applications in Drug Discovery and Medicinal Chemistry
The thietane 1,1-dioxide moiety is increasingly utilized as a valuable structural motif in drug design.[7][8] Its incorporation can lead to improvements in key drug-like properties.
Role as a Bioisostere
The rigid, four-membered ring of thietane 1,1-dioxide can serve as a bioisosteric replacement for commonly used groups such as gem-dimethyl, phenyl, or other small heterocyclic rings. This substitution can alter the conformation and electronic properties of a molecule, potentially leading to enhanced binding affinity for its biological target and improved selectivity.[2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thietane Dioxide - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
